molecular formula C21H30N8S B1226920 1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea

1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea

Cat. No. B1226920
M. Wt: 426.6 g/mol
InChI Key: UDGIYLMEUCNXAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea is a diamino-1,3,5-triazine.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Patel et al. (2011) synthesized novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, which demonstrated potent in vitro antimycobacterial activity against Mycobacterium tuberculosis. This includes a compound with a piperidinyl functionality showing significant potency equivalent to the drug ethambutol (Patel, Kumari, Rajani, & Chikhalia, 2011).

Antimicrobial and Antimycobacterial Activities

  • A 2012 study by Patel et al. explored the synthesis and pharmacological evaluation of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl(piperidinyl)-1,3,5-triazines, revealing their dual antimicrobial and antimycobacterial activities. This research highlights the potential of these compounds in combating various bacterial and fungal pathogens (Patel, Kumari, Rajani, & Chikhalia, 2012).

Molecular Structure Investigations

  • Shawish et al. (2021) conducted molecular structure investigations on new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, analyzing their intermolecular interactions and electronic properties. This study offers insight into the molecular design of triazine-based compounds (Shawish et al., 2021).

Chiral Separation of Amino Acids

  • Bhushan and Agarwal (2011) utilized chiral monochloro-s-triazines, synthesized by nucleophilic displacement in s-triazine moiety with piperidine, for the chiral separation of amino acids. This innovative approach has implications for the analysis of protein and non-protein amino acids (Bhushan & Agarwal, 2011).

Antibacterial Agents

  • Another study by Patel et al. (2012) focused on the synthesis of 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(4-quinazolinyloxy)-6-piperazinyl(piperidinyl)-s-triazines. These compounds were tested for their antimicrobial activity, with several showing significant inhibition comparable to the standard drug pyrazinamide (Patel, Kumari, Rajani, & Chikhalia, 2012).

Soluble Epoxide Hydrolase Inhibitors

  • Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, highlighting the critical role of the triazine heterocycle for potency and selectivity. This discovery is relevant in the context of drug design and disease model studies (Thalji et al., 2013).

properties

Product Name

1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea

Molecular Formula

C21H30N8S

Molecular Weight

426.6 g/mol

IUPAC Name

1-[(4-anilino-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]-3-cyclohexylthiourea

InChI

InChI=1S/C21H30N8S/c30-21(23-17-12-6-2-7-13-17)28-27-19-24-18(22-16-10-4-1-5-11-16)25-20(26-19)29-14-8-3-9-15-29/h1,4-5,10-11,17H,2-3,6-9,12-15H2,(H2,23,28,30)(H2,22,24,25,26,27)

InChI Key

UDGIYLMEUCNXAN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=S)NNC2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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